AbetiMus - 169147-32-4

AbetiMus

Catalog Number: EVT-1521670
CAS Number: 169147-32-4
Molecular Formula: C9H9N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Abetimus is classified as a biologic agent and is specifically categorized as an immunosuppressant. It was developed by La Jolla Pharmaceutical Company and has undergone various phases of clinical trials to establish its efficacy and safety profile in patients with systemic lupus erythematosus . The compound received Orphan Drug designation due to the rarity of lupus nephritis, which affects a limited patient population .

Synthesis Analysis

Methods and Technical Details

The synthesis of abetimus involves the creation of a tetravalent oligonucleotide structure. This structure comprises four double-stranded DNA segments that are designed to mimic the natural immune response while selectively dampening the production of pathogenic antibodies. The specific methodology for synthesizing abetimus includes:

  • Solid-phase synthesis: This technique allows for the sequential addition of nucleotide building blocks to form the desired oligonucleotide sequence.
  • Conjugation: The oligonucleotides are conjugated to a multivalent platform that enhances their immunogenic properties while avoiding T-cell epitopes, thus minimizing unwanted immune activation .
Molecular Structure Analysis

Structure and Data

Abetimus is characterized by its unique molecular structure, which consists of:

  • Tetrakis-oligonucleotide: Four strands of double-stranded DNA that are chemically modified to enhance stability and efficacy.
  • Molecular formula: The exact molecular formula is not publicly detailed, but it can be inferred from its oligonucleotide composition.

The structural design allows abetimus to effectively bind to and reduce levels of anti-double-stranded DNA antibodies in circulation, thereby mitigating autoimmune responses associated with systemic lupus erythematosus .

Chemical Reactions Analysis

Reactions and Technical Details

Abetimus primarily engages in biochemical interactions rather than traditional chemical reactions. Its mechanism involves:

  • Binding to B cells: Abetimus selectively binds to B cells that produce anti-double-stranded DNA antibodies.
  • Reduction of antibody production: By crosslinking these antibodies, abetimus reduces their circulating levels, which is crucial for preventing renal flares in lupus patients .

The compound does not undergo significant chemical transformations but rather functions through immunological modulation.

Mechanism of Action

Process and Data

The mechanism of action of abetimus involves several key processes:

  1. Antibody Reduction: Abetimus targets and reduces circulating levels of anti-double-stranded DNA antibodies, which are associated with renal damage in lupus nephritis.
  2. Immunomodulation: By dampening the immune response, abetimus helps prevent flares associated with lupus nephritis.
  3. Clinical Outcomes: Clinical trials have shown that treatment with abetimus leads to significant reductions in anti-double-stranded DNA antibody levels and improved renal function markers such as C3 complement levels .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not widely published, general characteristics include:

  • Formulation: Typically administered as an injectable solution.
  • Stability: Designed for stability under physiological conditions to ensure efficacy during treatment.

Chemical properties focus on its role as an immunosuppressant, specifically its ability to modulate antibody production without broadly suppressing immune function .

Applications

Scientific Uses

Abetimus has been primarily investigated for its potential applications in treating systemic lupus erythematosus and preventing renal flares associated with lupus nephritis. The compound has shown promise in clinical trials aimed at:

Biochemical and Structural Characterization of Abetimus

Molecular Architecture of Oligonucleotide-Based Therapeutics

Abetimus (LJP 394) exemplifies a specialized class of oligonucleotide therapeutics designed for immune modulation rather than gene silencing. Its core structure comprises four identical double-stranded oligonucleotides, each containing 20 base pairs with the sequence 5'-d(C-A-C-A-C-A-C-A-C-A-C-A-C-A-C-A-C-A-C-A)-3' paired complementarily to 5'-d(T-G-T-G-T-G-T-G-T-G-T-G-T-G-T-G-T-G-T-G)-3' [1] [9] [10]. These dsDNA epitopes are covalently conjugated to a central non-immunogenic platform derived from triethylene glycol (TEG) via phosphodiester linkages. This architecture distinguishes abetimus from antisense oligonucleotides (ASOs) or siRNA, as its primary function is antigenic recognition rather than RNA interference [8]. The complete molecular assembly has a molecular weight of approximately 54 kDa (as the sodium salt) and adopts a branched configuration that positions the dsDNA epitopes for optimal B-cell receptor engagement [9] [10].

Table 1: Structural Characteristics of Abetimus

PropertySpecification
Molecular FormulaC₁₆₃₂H₁₉₄₄N₆₁₀Na₁₅₆O₉₇₀P₁₅₆S₄ (sodium salt) [9]
Molecular Weight54,171.35 g/mol
Oligonucleotide StructureTetrameric dsDNA (20-mer per strand)
Carrier PlatformTriethylene glycol derivative
CAS Registry Number169147-32-4 (sodium salt); 167362-48-3 (free base)

Tetrameric dsDNA Conjugate Design and Stability

The tetrameric conjugate design of abetimus is engineered to balance epitope density and molecular flexibility. Each dsDNA segment contains multiple repeats of the (C-A)ₙ/(G-T)ₙ motif, which constitutes the high-affinity epitope for anti-dsDNA antibodies [1] [7]. The triethylene glycol-based platform serves as a hydrophilic scaffold that maintains spatial separation between the oligonucleotide arms, preventing steric hindrance during antibody binding while conferring enhanced aqueous solubility [9] [10].

Stability studies reveal that the phosphodiester backbone undergoes rapid plasma clearance in murine models, with a pharmacokinetic half-life of 40–60 minutes [1] [10]. This short circulation time is attributed to nuclease degradation and renal filtration. However, the molecule's critical stability feature lies in its ability to maintain structural integrity long enough to engage B-cell receptors before dissociation. The conjugate resists immediate denaturation through multivalent binding, where simultaneous engagement of multiple epitopes with a single antibody molecule stabilizes the complex [4] [7]. This design ensures sufficient target engagement despite rapid clearance, as demonstrated by its ability to reduce anti-dsDNA antibody titers in BXSB lupus-prone mice after twice-weekly intravenous administration [1] [10].

Structure-Activity Relationship in B-Cell Receptor Binding

The immunological activity of abetimus is governed by precise structure-activity relationships (SAR) centered on its oligonucleotide epitopes and multivalent presentation:

  • Epitope Specificity: The (C-A)ₙ/(G-T)ₙ sequence mimics the phosphodiester backbone conformation of genomic dsDNA, enabling high-affinity binding (Kd ≈ 10⁻⁹ M) to pathogenic anti-dsDNA antibodies. Modifications to this sequence significantly reduce B-cell receptor engagement [1] [7].

  • Valency Requirement: The tetrameric configuration enables cross-linking of surface immunoglobulins on anti-dsDNA-specific B cells. Dimeric or monomeric analogs fail to induce B-cell tolerance, demonstrating that multivalent cross-linking is essential for triggering downstream signaling pathways that lead to anergy or apoptosis [1] [4] [7].

  • Affinity-Activity Correlation: Clinical studies identified a biphasic response based on antibody affinity. Patients with high-affinity anti-dsDNA antibodies (Ka > 1 × 10⁸ M⁻¹) showed significant reductions in antibody titers and renal flare rates, while low-affinity responders exhibited minimal response. This underscores the critical role of precise epitope-antibody complementarity [3] [5] [7].

Table 2: Structure-Activity Relationship Parameters of Abetimus

Structural FeatureBiological ImpactExperimental Evidence
(C-A)ₙ/(G-T)ₙ EpitopeHigh-affinity anti-dsDNA antibody bindingSPR assays show Kd ~1 nM [1] [7]
Tetrameric ConfigurationB-cell receptor cross-linking and tolerance inductionDimeric analogs show 90% reduced efficacy [4]
Triethylene Glycol SpacerOptimal epitope presentation without steric clashConformational analysis via molecular modeling [9]
Phosphodiester LinkagesControlled stability profileHalf-life of 40-60 min in murine plasma [10]

Mechanistically, abetimus binds to membrane-bound immunoglobulins on autoreactive B cells, triggering Fc receptor-like inhibition and calcium-mediated signaling that induces either anergy (functional silencing) or apoptosis (programmed cell death). This eliminates the primary source of pathogenic anti-dsDNA antibodies without broad immunosuppression [1] [7]. The specificity arises from the compound's exclusive interaction with B cells bearing surface immunoglobulins specific for the dsDNA epitope, sparing other lymphocyte populations [4] [6].

Properties

CAS Number

169147-32-4

Product Name

AbetiMus

Molecular Formula

C9H9N3

Synonyms

AbetiMus

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.